molecular formula C14H15ClN2O2S B2896013 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 691869-03-1

4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Cat. No.: B2896013
CAS No.: 691869-03-1
M. Wt: 310.8
InChI Key: XIIPFTFZMIYQTP-UHFFFAOYSA-N
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Description

4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with a chlorophenoxy group

Scientific Research Applications

4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).

    Biology: It is investigated for its role in modulating biological pathways and as a potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the thiazole ring.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Final Coupling: The final step involves coupling the morpholine ring with the substituted thiazole ring, typically using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}piperidine
  • 4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}pyrrolidine

Uniqueness

4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to its specific substitution pattern and the presence of both a morpholine and thiazole ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-11-2-1-3-12(8-11)19-14-16-9-13(20-14)10-17-4-6-18-7-5-17/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIPFTFZMIYQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(S2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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